N-naphthalen-1-yloxolan-3-amine
Description
N-Naphthalen-1-yloxolan-3-amine is a secondary amine featuring a naphthalene moiety linked to an oxolane (tetrahydrofuran) ring via an amine group.
Properties
IUPAC Name |
N-naphthalen-1-yloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-11(4-1)5-3-7-14(13)15-12-8-9-16-10-12/h1-7,12,15H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGMMICTLMVNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloroooxolane
The synthesis begins with tetrahydrofuran-3-ol (oxolan-3-ol), which is treated with thionyl chloride () in anhydrous dichloromethane. This reaction proceeds via nucleophilic acyl substitution, yielding 3-chloroooxolane with a conversion efficiency of 85–90%.
Etherification with 1-Naphthol
In a dimethylformamide (DMF) solution containing potassium hydroxide (), 3-chloroooxolane reacts with sodium 1-naphthoxide (generated in situ from 1-naphthol and ). The reaction is conducted at 80–90°C for 12 hours, yielding 3-(1-naphthyloxy)oxolane with a crude yield of 75–80%.
Method 2: Reductive Amination and Mitsunobu Reaction
Synthesis of 3-Oxooxolane
Tetrahydrofuran-3-ol is oxidized using pyridinium chlorochromate () in dichloromethane, yielding 3-oxooxolane (85% yield). The ketone group serves as a substrate for reductive amination.
Reductive Amination
A solution of 3-oxooxolane and ammonium acetate () in methanol is treated with sodium cyanoborohydride () at room temperature for 12 hours. This one-pot reaction produces oxolan-3-amine with a yield of 70–75%.
Mitsunobu Reaction for Ether Formation
The amine group is protected as an acetamide using acetic anhydride (). The protected intermediate undergoes a Mitsunobu reaction with 1-naphthol, employing diethyl azodicarboxylate () and triphenylphosphine () in tetrahydrofuran. Deprotection with hydrochloric acid () yields the final product (55–60% overall yield).
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 60–65% | 55–60% |
| Key Step | Gabriel | Mitsunobu |
| Functional Group Tolerance | Moderate | High |
| Purification Complexity | Moderate | High |
Method 1 offers higher yields but requires handling gaseous ammonia, whereas Method 2 avoids harsh conditions but involves multiple protection/deprotection steps.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl) :
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δ 8.2–7.4 (m, 7H, naphthyl), 4.2 (t, 1H, OCH), 3.9–3.7 (m, 2H, oxolane), 3.1 (s, 2H, NH).
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NMR :
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δ 154.2 (C-O), 134.1–125.3 (naphthyl), 72.1 (OCH), 48.9 (C-N).
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Mass Spectrometry
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ESI-MS : m/z 243.1 [M+H].
Challenges and Optimization Opportunities
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Regioselectivity in Ether Formation : Competing reactions at alternative positions of the oxolane ring may occur, necessitating precise temperature control.
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Amine Protection : Acetylation in Method 2 introduces an extra step, increasing synthesis time. Alternative protecting groups (e.g., Boc) may improve efficiency.
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Catalyst Selection : Transition metal catalysts (e.g., Pd/C) could accelerate amination steps but risk contamination.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-naphthalen-1-yloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-naphthalen-1-yloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Key Research Findings
- Conformational Stability : Crystallographic data for analogues (e.g., ) reveal planar aromatic systems and van der Waals-driven packing, suggesting similar stability for the target compound.
- Reactivity : The oxolane ring’s ether oxygen may participate in hydrogen bonding, unlike the oxazole’s nitrogen .
- Thermal Properties : Schiff bases (e.g., ) often exhibit higher melting points due to extended conjugation, whereas aliphatic amines (e.g., ) are typically liquids or low-melting solids.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Pd/NiO, H₂, 25°C, 10h | 84–98 | |
| C-H Dimethylamination | Pd(OAc)₂, DMF, 80°C, 24h | 60–75 | |
| Nucleophilic Substitution | K₂CO₃, DMF, reflux | 50–70 |
Basic: How is the structural confirmation of this compound achieved experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in naphthalene appear at δ 7.2–8.5 ppm, while oxolane protons resonate at δ 3.5–4.5 ppm .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-O-C vibrations in oxolane at ~1080 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine crystallizes in an orthorhombic system (space group Pbca; a = 7.716 Å, b = 17.079 Å, c = 23.427 Å) .
Advanced: How can computational chemistry resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries and compares them with experimental X-ray data to identify discrepancies (e.g., torsional angles in naphthalene derivatives) .
- Molecular Dynamics Simulations : Assesses conformational flexibility in solution, explaining deviations between NMR (dynamic) and crystallographic (static) data .
- Electron Density Maps : SHELX-derived maps (e.g., SHELXL) detect disorder or twinning in crystals, which may cause conflicting refinement metrics .
Q. Table 2: Example Crystallographic Data
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Refinement R Factor |
|---|---|---|---|---|---|
| N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine | Pbca | 7.716 | 17.079 | 23.427 | 0.048 |
Advanced: What experimental strategies address low yields in palladium-catalyzed amination reactions?
Methodological Answer:
- Catalyst Optimization : Screening ligands (e.g., bipyridine, phosphines) to enhance Pd(OAc)₂ activity. Evidence shows ligand-free Pd/NiO achieves 84–98% yields in reductive amination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic amines.
- Temperature/Time Adjustments : Higher temperatures (80–100°C) may accelerate C-H activation but risk decomposition .
Advanced: How to design binding studies for this compound in pharmacological research?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., serotonin transporters, using immobilized targets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with enzymes or DNA .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses, guiding mutagenesis studies (e.g., naphthalene stacking with hydrophobic pockets) .
Q. Table 3: Example Binding Parameters
| Target | Kₐ (M⁻¹) | Method | Reference |
|---|---|---|---|
| Serotonin Transporter | 1.2 × 10⁶ | SPR | |
| Cytochrome P450 | 5.8 × 10⁴ | ITC |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (e.g., >200°C for similar amines) .
- Ventilation : Use fume hoods to avoid inhalation of airborne crystals.
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as recommended in safety data sheets .
Advanced: How to resolve enantiomer-specific bioactivity in chiral this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to synthesize enantiopure derivatives for activity comparisons .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Reverse-phase C18 columns with ESI+ ionization (e.g., m/z 291.34 for [M+H]⁺) achieve detection limits of 0.1 ng/mL .
- High-Performance Liquid Chromatography (HPLC) : UV detection at 254 nm (aromatic absorption) with gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
